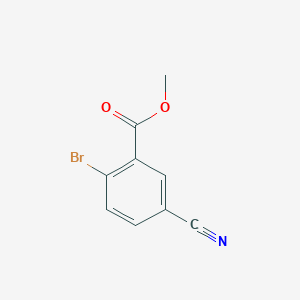

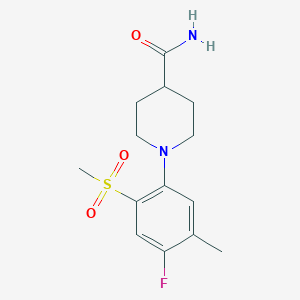

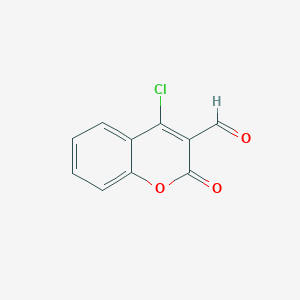

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of various bioactive compounds, including those with antioxidant, anticancer, and antimicrobial properties.

Materials Science: The compound is used in the development of new materials with specific optical and electronic properties.

Biological Research: It is employed in studies related to enzyme inhibition and interaction with biological macromolecules.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as coumarin-chalcone hybrids, have been evaluated for their antioxidant potential .

Mode of Action

It is known that similar compounds, such as 4h-chromene analogs, generally induce apoptosis via interaction through tubulin at binding sites of the colchicine .

Biochemical Pathways

It is known that similar compounds obstruct the polymerization of tubulin, leading to caspase-dependent apoptotic and g2/m cell-cycle arrest in cancer cell death .

Result of Action

It is known that similar compounds, such as 4h-chromene analogs, generally induce apoptosis and cause g2/m cell-cycle arrest in cancer cell death .

Action Environment

It is known that similar compounds have been synthesized using various aromatic aldehydes .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, this compound has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as DNA and proteins . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing cellular functions. Additionally, this compound has been shown to inhibit certain enzymes, which can result in the modulation of metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as enhanced antioxidant defense and improved cellular function . At higher doses, this compound can induce toxic effects, including oxidative damage and disruption of cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, this compound can affect cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn influence its biological activity . Studies have shown that this compound can be efficiently transported into cells, where it accumulates in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its biological activity . By localizing to specific organelles, this compound can exert targeted effects on cellular processes and functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of 4-hydroxycoumarin with phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF). The reaction is carried out at low temperatures (0–5 °C) and then allowed to proceed at room temperature for several hours . The reaction mixture is then poured into ice-cold water to precipitate the product.

Another method involves the reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate, followed by further reaction with acetic anhydride in the presence of sodium hydroxide (NaOH) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with nucleophiles, such as amines, to form substituted products.

Cyclization Reactions: It can undergo cyclization reactions with aryl isocyanides to form chromeno[4,3-b]quinolin-6-ones.

Common Reagents and Conditions

Nucleophiles: Amines, such as morpholine, are commonly used in substitution reactions.

Solvents: Dichloromethane and chloroform are frequently used as solvents.

Catalysts: Piperidine is often used as a catalyst in these reactions.

Major Products

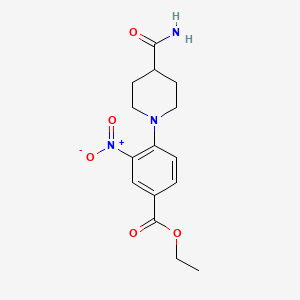

Substituted Chromenes: Products such as 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde.

Cyclized Compounds: Products like chromeno[4,3-b]quinolin-6-ones.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde: A derivative with a morpholine substituent.

Chromeno[4,3-b]quinolin-6-ones: Cyclized products formed from reactions with aryl isocyanides.

Uniqueness

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and formyl groups make it a versatile intermediate for synthesizing a wide range of bioactive compounds.

Propriétés

IUPAC Name |

4-chloro-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLLQUGVEQADNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353262 | |

| Record name | 4-chloro-2-oxo-2h-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50329-91-4 | |

| Record name | 4-Chloro-3-formylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50329-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-oxo-2h-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-formylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde?

A1: While the provided research papers don't explicitly state the molecular formula and weight, they utilize various spectroscopic techniques to characterize the compound and its derivatives. These techniques include:

- IR Spectroscopy: Used to identify functional groups present in the molecule based on their characteristic vibrations. [, , , ]

- ¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms in the molecule and their relative positions. [, , , ]

- ¹³C NMR Spectroscopy: Offers insights into the carbon skeleton of the molecule. []

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. []

- X-Ray Crystallography: Used to determine the three-dimensional structure of some synthesized derivatives, offering information about bond lengths, angles, and overall conformation. []

Q2: What are the primary applications of this compound in synthetic chemistry?

A2: The compound serves as a versatile building block in organic synthesis, particularly for constructing various heterocyclic systems:

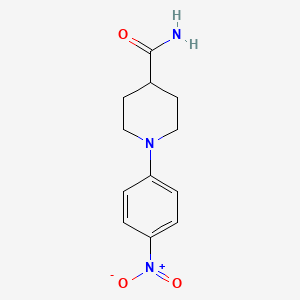

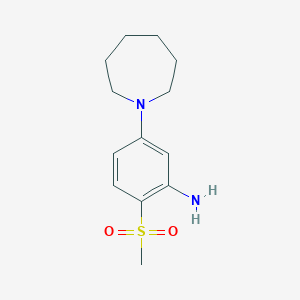

- Synthesis of Chromeno[4,3-b]quinolin-6-ones: Aryl isocyanides react unexpectedly with this compound, leading to the formation of chromeno[4,3-b]quinolin-6-ones. [, ]

- Synthesis of Schiff Bases: This aldehyde readily undergoes condensation reactions with various anilines, yielding a diverse library of Schiff base derivatives. [, , ]

- Synthesis of 1,2-Dihydropyridine-3-carbonitriles: Cyclization reactions involving this compound, ethyl cyanoacetate, and ammonium acetate produce 1,2-dihydropyridine-3-carbonitrile derivatives. []

- Construction of Benzo[c]chromen-6-ones: this compound reacts with 1,3-bis(trimethylsilyloxy)-1,3-butadienes in a one-pot cyclocondensation, forming benzo[c]chromen-6-ones regioselectively. [, ]

- Formation of Epoxychromeno[4,3-c]isoquinolines: Diastereoselective one-pot intramolecular Diels-Alder (IMDA) reactions with furfurylamine lead to the formation of epoxychromeno[4,3-c]isoquinolines. []

- Synthesis of Chromenoimidazopyridines and Chromenopyridopyrimidines: This aldehyde acts as a key intermediate in a one-pot strategy for creating these fused heterocyclic systems with intramolecular hydrogen bonds. []

Q3: How do structural modifications to this compound derivatives influence their biological activity?

A3: The Structure-Activity Relationship (SAR) studies highlight the importance of substituent variations in modulating biological activities:

- Antimicrobial Activity: Schiff bases derived from this compound exhibit varying degrees of antimicrobial and antifungal activity. The presence of a 3-chloro phenylimino group appears to significantly contribute to increased potency against various bacterial and fungal strains. [, , ]

- Anticancer Activity: Studies on 6H-1-benzopyrano[4,3-b]quinolin-6-one derivatives, synthesized using this compound, demonstrate promising anticancer activity, particularly against colon cancer cell lines. The observed cytotoxicity and selectivity are influenced by the specific substituents on the quinolinone moiety. []

Q4: Have any computational chemistry studies been conducted on this compound and its derivatives?

A4: Yes, computational methods have been employed to investigate the properties and potential applications of these compounds:

- Molecular Docking: This technique is used to predict the binding mode and affinity of new coumarin derivatives, synthesized from this compound, towards specific biological targets, offering insights into their potential antiproliferative mechanisms. []

- Density Functional Theory (DFT) Calculations: These calculations provide valuable information about the electronic structure and properties of the synthesized compounds, aiding in understanding their reactivity and potential applications. []

- Molecular Electrostatic Potential (MEP) Analysis: MEP maps, generated from DFT calculations, visualize the charge distribution within molecules. This information can be used to understand how these compounds interact with biological targets and guide further structural optimization for enhanced activity. []

Q5: What analytical methods are commonly used to characterize and quantify this compound and its derivatives?

A5: Researchers employ a combination of spectroscopic and chromatographic methods for analysis:

- Spectroscopy: Techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for structural characterization and confirmation of the synthesized compounds. [, , , , , ]

- Chromatographic Techniques: Thin-layer chromatography (TLC) is often used to monitor reaction progress, while column chromatography allows for the separation and purification of the desired products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.